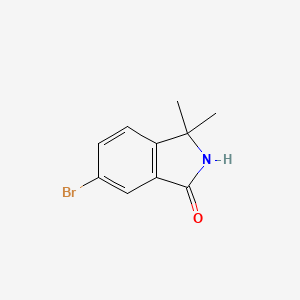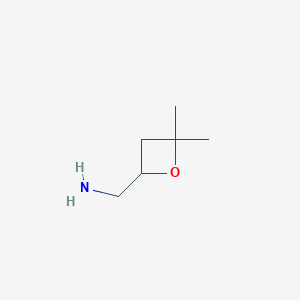![molecular formula C6H6BN3O2 B1378953 (1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid CAS No. 1417985-25-1](/img/structure/B1378953.png)
(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid” is a chemical compound with the CAS number 1417985-25-1 . It has a molecular weight of 162.94 and a molecular formula of C6H6BN3O2 .
Molecular Structure Analysis
The molecular structure of “(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid” consists of a pyrazolo[3,4-b]pyridine core with a boronic acid group attached . The compound has 12 heavy atoms, 9 of which are aromatic .Physical And Chemical Properties Analysis
“(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid” is stored in an inert atmosphere at 2-8°C . It has a high GI absorption and is not a P-gp substrate or a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor .Aplicaciones Científicas De Investigación
Synthesis and Biomedical Applications
- Pyrazolo[3,4-b]pyridines, including 1H-pyrazolo[3,4-b]pyridines, are significant due to their diverse biomedical applications. More than 300,000 such compounds have been described in literature, reflecting their broad utility in biomedical research (Donaire-Arias et al., 2022).
Chemical Synthesis Techniques
- An efficient method for synthesizing diarylpyrazolo[3,4-b]pyridine derivatives has been developed using Suzuki–Miyaura cross-coupling reactions. This method is notable for its high selectivity and efficiency in constructing a variety of medicinally important diarylpyrazolo[3,4-b]pyridines (Urvashi et al., 2018).
Mechanistic Insights in Chemical Reactions
- Research has shown that base-promoted disproportionation of arylboronic acid, assisted by [N,O]-bidentate ligation of 1-(2-pyridinyl)-5-pyrazolone, leads to the formation of pyrazole diarylborinate. This indicates a key structural requirement for this transformation and is being explored further to understand its mechanism (Cho et al., 2021).
Antimicrobial and Antitumor Activities
- Pyrazolo[3,4-b]pyridines synthesized through one-pot multi-component systems have shown significant antibacterial and antifungal activities, as well as antitumor activity against certain cell lines. This highlights their potential as bioactive compounds in medical research (El-Borai et al., 2012).
Advanced Materials and Catalysis
- Magnetically separable graphene oxide anchored sulfonic acid has been used as a highly efficient and recyclable catalyst for the synthesis of pyrazolo[3,4-b]pyridines, demonstrating the integration of these compounds in advanced material science (Zhang et al., 2016).
Novel Synthesis Methods
- New methods for synthesizing various pyrazolo[3,4-b]pyridines have been developed, showcasing the adaptability and versatility of these compounds in chemical synthesis (Safaei et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-5-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-1-4-2-9-10-6(4)8-3-5/h1-3,11-12H,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIUBXRQKVVTPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(NN=C2)N=C1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B1378872.png)
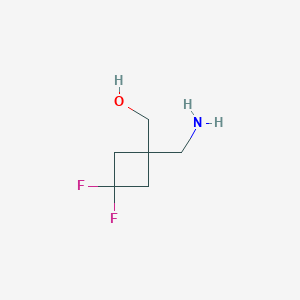
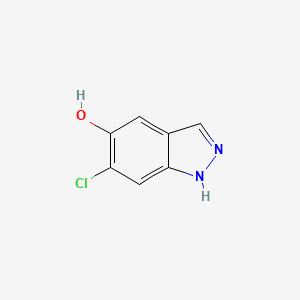
![Tert-butyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1378875.png)
![3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B1378878.png)
![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1378879.png)
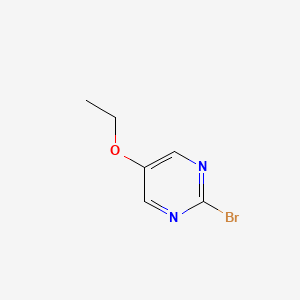
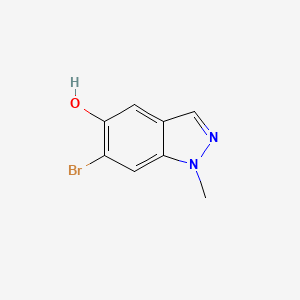
![Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1378884.png)
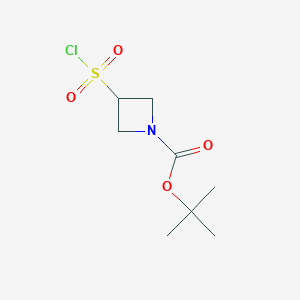
![Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid](/img/structure/B1378888.png)
![Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378889.png)
